(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-4-9-20-16-11(25-2)5-6-12(26-3)17(16)27-18(20)19-13(22)10-21-14(23)7-8-15(21)24/h5-6H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXXVIVSVLYKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2SC1=NC(=O)CN3C(=O)CCC3=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 434.5 g/mol
The structure features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of methoxy groups and a propyl chain contributes to its unique chemical properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
| Compound | Antimicrobial Activity | MIC (μM) |
|---|---|---|
| 7a | Effective against various bacteria | 0.08 |
| 7b | Not tested | NT |
| 7c | Moderate activity | 0.32 |
These findings suggest that this compound could be effective against a range of microbial pathogens, warranting further investigation into its mechanisms of action.
Anticancer Activity
Several studies have reported on the cytotoxic effects of benzothiazole derivatives. For instance, a study highlighted the synthesis of hybrid compounds that demonstrated potent cytotoxicity against cancer cell lines. The IC50 values for related compounds were reported as follows:
| Compound | IC50 (μM) |
|---|---|
| 8a | 5.0 ± 0.5 |
| 8b | 10.0 ± 1.0 |
This suggests that this compound may possess similar anticancer properties and could be a candidate for further development in cancer therapeutics.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory activity due to the presence of specific functional groups known to modulate inflammatory pathways. Preliminary studies indicate that derivatives with similar structures can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized several benzothiazole derivatives and evaluated their biological activities through in vitro assays. The results indicated that compounds with methoxy substitutions exhibited enhanced solubility and bioavailability, which are critical factors for therapeutic efficacy.
- Mechanistic Insights : Research involving molecular docking studies has provided insights into the interaction of this compound with biological targets. These studies suggest that the compound may interact with specific enzymes involved in microbial resistance and cancer proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Substituent Effects: The 4,7-dimethoxy groups in the target compound enhance water solubility compared to non-polar substituents (e.g., ethoxy in the second analog). However, the 3-propyl chain increases logP (2.8 vs. 2.2 in the morpholine-containing analog), suggesting a trade-off between hydrophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
